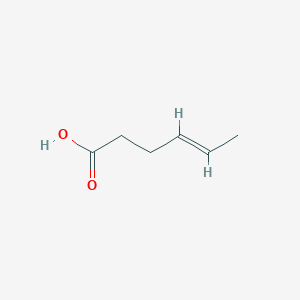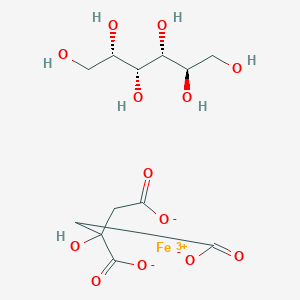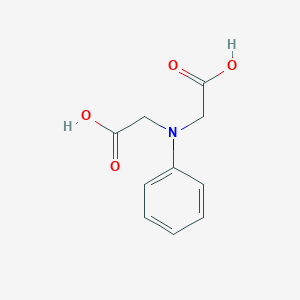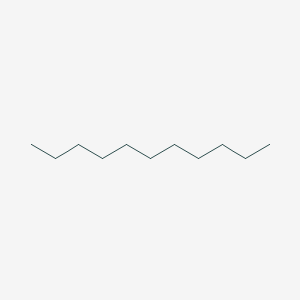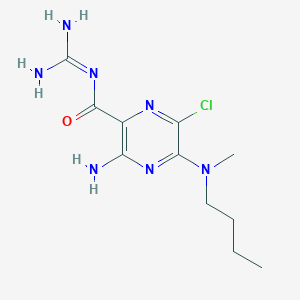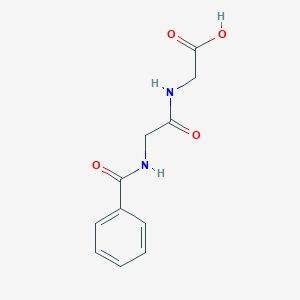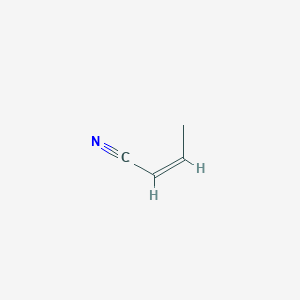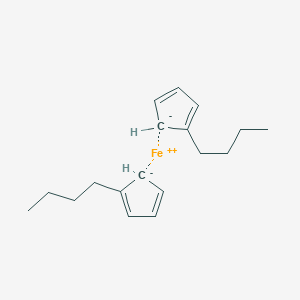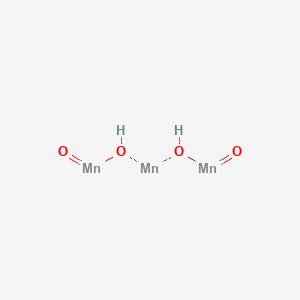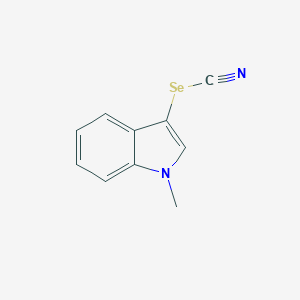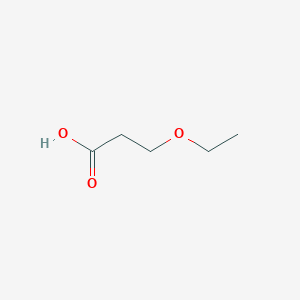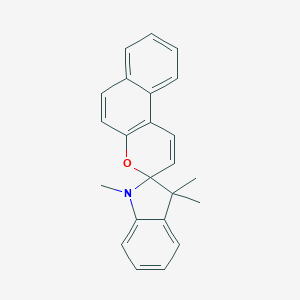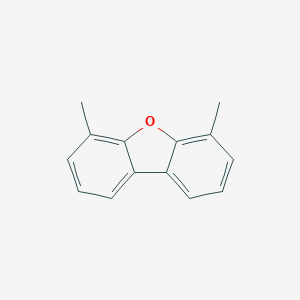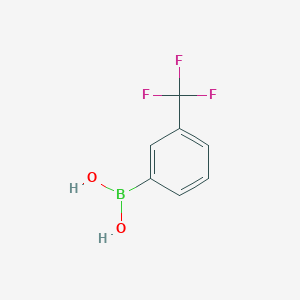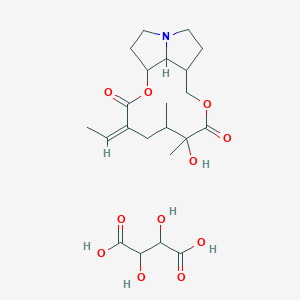
Platyphylline, tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platyphylline is a drug that is often used in the form of salts of organic bases . It is an active ingredient in various medications and is produced by companies like Dalkhimpharm . It is available in forms such as injectable and injection with a composition of Platyphylline Hydrogen Tartrate 2 mg/ml . It is classified under A03AX - other drugs for functional bowel disorders .
Synthesis Analysis
To prepare Platyphylline hydrotartrate, an alkaloid widely used in medicine, the above-ground part (grass) and roots of ragweed (Senecio platyphyllus) are used . The luminescent determination of platyphylline hydrotartrate is offered to use a complex of yttrium (III)–rutin in the presence of bovine serum albumin (BSA) .Molecular Structure Analysis
The molecular formula of Platyphylline is C18H27NO5 . When combined with tartrate to form Platyphylline tartrate, the molecular formula becomes C18H27NO5.C4H6O6 . The molecular weight of Platyphylline tartrate is 487.4975 .Chemical Reactions Analysis
It has been experimentally established that tartrate ions quench the luminescence intensity of the Y (III)–Rut complex in the presence of BSA . The luminescence spectrum of the Y (III)–Rut complex in the presence of BSA has a maximum at λ = 570 nm, in the presence of platyphylline hydrotartrate of luminescence intensity of the Y (III)–Rut complex decreases and the maximum luminescence shifts to the long wavelength region of the spectrum (λ = 590 nm) .Safety And Hazards
Platyphylline should be handled with care. In case of eye contact, it is recommended to flush eyes with water for at least 15 minutes . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNKVCJJSEPHO-XHNKNCTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platyphylline, tartrate | |
CAS RN |
1257-59-6 |
Source


|
| Record name | Platyphylline, tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

